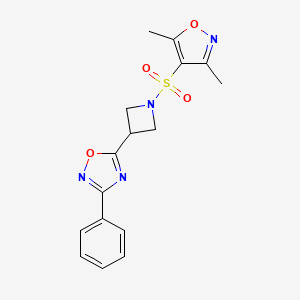

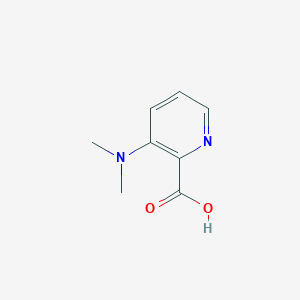

![molecular formula C15H19N3OS B2524557 (E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide CAS No. 392245-12-4](/img/structure/B2524557.png)

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide” is a compound that has been used in research. It is a benzothiazole-based compound .

Synthesis Analysis

The compound has been synthesized for the detection of Cu 2+. The limit of detection for Cu 2+ was determined to be 3.3 μM .

Molecular Structure Analysis

The compound is a benzothiazole-based chemosensor . The structure of the compound includes a benzothiazole group .

Chemical Reactions Analysis

The compound has been used as a chemosensor for the detection of Cu 2+. It could detect Cu 2+ with an “off-on” fluorescent response from colorless to yellow irrespective of the presence of other cations .

Scientific Research Applications

Pharmacological Applications

Research studies have identified that thiazole derivatives, closely related to the specified compound, exhibit significant pharmacological activities. For instance, compounds synthesized from thiazole frameworks have been evaluated for their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma, demonstrating notable antitumor efficiency and apoptosis induction capabilities (Turan-Zitouni et al., 2018). Furthermore, thiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities, showing significant inhibitory effects against various microbial strains (Bonde & Gaikwad, 2004).

Molecular Synthesis and Characterization

The synthesis and characterization of thiazole derivatives have been extensively explored, contributing to the development of novel molecules with potential applications in various fields. Studies have demonstrated the synthesis of thiazole and its derivatives through different synthetic routes, leading to compounds with varied biological activities (Anbazhagan & Sankaran, 2013). These synthetic methodologies not only expand the chemical space of thiazole derivatives but also provide insights into structure-activity relationships, aiding in the design of more effective molecules.

Analytical Applications

Thiazole derivatives have been utilized as chemosensors for detecting various ions and molecules. For example, coumarin benzothiazole derivatives have been synthesized and investigated for their photophysical properties and recognition capabilities for cyanide anions. These compounds exhibit significant changes in fluorescence upon interaction with cyanide, demonstrating their potential as sensitive and selective chemosensors (Wang et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-18-12-9-5-6-10-13(12)20-15(18)17-16-14(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,19)/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAAIHSZJVFTCV-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NNC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

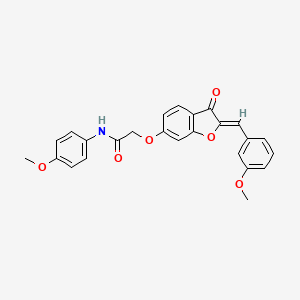

![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)

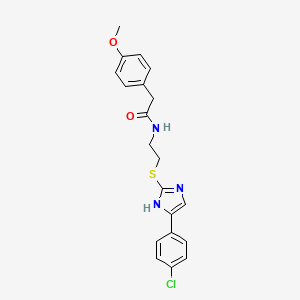

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

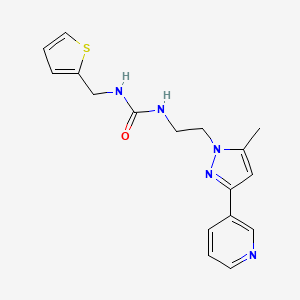

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)